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Compound of Interest

Compound Name: Boc-HoLeu-OH.DCHA

Cat. No.: B14798206

Get Quote

Executive Summary
Boc-Homoleucine represents a critical class of non-proteinogenic amino acid derivatives used

to expand the chemical space of peptide-based drugs. In medicinal chemistry, "Homoleucine"

refers to two distinct structural homologs of Leucine, both protected by the tert-

butyloxycarbonyl (Boc) group:

Boc-L-Homoleucine (α-Hle): An

-amino acid with an extended side chain (one additional methylene group).

Boc-L-

-Homoleucine (

-Hle): A

-amino acid where the backbone is extended by a methylene group.

This guide distinguishes between these two entities, detailing their specific roles in enhancing

proteolytic stability, modulating potency in protease inhibitors (e.g., Renin, HIV), and
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constructing stable secondary structures (foldamers).

Chemical Profile & Structural Logic
The utility of Boc-Homoleucine lies in its ability to mimic Leucine while introducing subtle steric

and electronic changes that prevent enzymatic recognition or enhance hydrophobic contacts.

Comparative Chemical Data

Feature
Boc-L-Leucine
(Native)

Boc-L-
Homoleucine (

-Hle)

Boc-L-

-Homoleucine (

-Hle)

IUPAC Name
(2S)-2-(Boc-amino)-4-

methylpentanoic acid

(2S)-2-(Boc-amino)-5-

methylhexanoic acid

(3S)-3-(Boc-amino)-5-

methylhexanoic acid

CAS Number 13139-15-6
102831-39-0 (free

acid/salt)
132549-43-0

Backbone -carbon only -carbon only
and

carbons

Side Chain
Isobutyl (

)

Homoisobutyl (

)

Isobutyl (on

-carbon)

Primary Use
Native peptide

synthesis

Increasing

hydrophobic reach;

Renin/HIV inhibitors

Foldamers; Protease

resistance (backbone

modification)

Deprotection TFA (Standard) TFA (Standard) TFA (Standard)

Visualization: Structural Homology
The following diagram illustrates the structural progression from Leucine to its alpha and beta

homologs.
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Native

Side-Chain Extension

Backbone Extension
Boc-L-Leucine

(Standard Side Chain)

Boc-L-Homoleucine
(Alpha-Hle)

+1 CH2 in Side Chain

Side Chain
Homologation

Boc-L-Beta-Homoleucine
(Beta-Hle)

+1 CH2 in Backbone

Arndt-Eistert
Homologation

Figure 1: Structural divergence of Homoleucine variants.

Click to download full resolution via product page

Mechanistic Role in Drug Design
The incorporation of Boc-Homoleucine is rarely random; it addresses specific failures in the

drug development pipeline.

The Hydrophobic Reach ( -Hle)
In protease inhibitors (e.g., for Renin or HIV protease), the S1/S1' binding pockets are often

deep and hydrophobic. Standard Leucine may not fully occupy these pockets, leading to

suboptimal binding energy (

).

Mechanism:

-Homoleucine extends the isobutyl group by ~1.54 Å. This allows the terminal methyl groups
to penetrate deeper into hydrophobic pockets, displacing ordered water molecules and
increasing entropic gain upon binding.

Application: Used in Compstatin analogs (complement inhibitors) where substitution of Leu

with Hle significantly improved potency by optimizing hydrophobic packing.

The Proteolytic Shield ( -Hle)
Peptides composed of
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-amino acids are rapidly degraded by endogenous proteases (trypsin, chymotrypsin).

Mechanism:

-Homoleucine introduces an extra methylene group into the peptide backbone.[1] Proteases,
which rely on precise recognition of the

-amide bond geometry, cannot hydrolyze the

-peptide bond effectively.

Application:Foldamers.

-peptides can form stable helices (e.g., the 3-14 helix) that mimic protein surfaces but are
metabolically stable in vivo.

Experimental Protocols
This section details the handling and usage of Boc-Homoleucine in Solid Phase Peptide

Synthesis (SPPS).

Synthesis of Boc- -Homoleucine (Arndt-Eistert)
While commercially available,

-homoleucine is often synthesized from Boc-Leucine via the Arndt-Eistert homologation to
preserve chirality.

Activation: React Boc-Leu-OH with isobutyl chloroformate to form the mixed anhydride.

Diazomethane Addition: Treat with diazomethane (

) to form the diazoketone.

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of

water/dioxane yields Boc-

-Homoleucine.

SPPS Coupling Protocol (Boc Chemistry)
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Pre-requisite: Chloromethyl polystyrene resin (Merrifield resin) or PAM resin.

Step-by-Step Cycle:

Deprotection: Treat resin with 50% TFA in Dichloromethane (DCM) for 20 minutes.

Note: Scavengers (e.g., anisole) are not strictly necessary for Hle but recommended if

Trp/Met are present in the sequence.

Wash: DCM (3x), followed by 5% Diisopropylethylamine (DIPEA) in DCM (Neutralization).

Activation: Dissolve Boc-Homoleucine (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).

Why HATU? Homoleucine (especially the

-variant) has higher steric bulk/degrees of freedom. HATU ensures rapid coupling
compared to EDC/HOBt, minimizing deletion sequences.

Coupling: Shake for 1–2 hours. Monitor via Kaiser test (ninhydrin).

Capping: Acetic anhydride/Pyridine (optional, if Kaiser test is slightly positive).

Decision Logic for Medicinal Chemists
Use the following workflow to determine which variant of Homoleucine is appropriate for your

lead optimization.
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Lead Peptide Optimization

Identify Failure Mode

Low Potency / Weak Binding? Short Half-Life / Proteolysis?

Use Alpha-Homoleucine
(Side Chain Extension)

Target deep hydrophobic pocket

Use Beta-Homoleucine
(Backbone Modification)

Disrupt protease recognition

Outcome: Improved Kd/IC50 Outcome: Metabolic Stability

Figure 2: Selection logic for Homoleucine variants in drug design.

Click to download full resolution via product page

Therapeutic Applications & Case Studies
Renin and HIV Protease Inhibitors
Renin and HIV protease are aspartyl proteases with large hydrophobic binding pockets.

Case Study: In the development of Renin inhibitors, replacing Leucine with L-Homoleucine (

-Hle) at the P1 or P1' position often results in a 10-fold or greater increase in binding affinity.
The extra methylene group allows the side chain to access the S1 subsite more effectively
than the natural isobutyl group.

Compstatin Analogs (Complement Inhibition)
Compstatin is a cyclic peptide inhibitor of complement component C3.
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Optimization: Studies utilizing Forcefield_NCAA (Non-Canonical Amino Acids) demonstrated

that incorporating Homoleucine allows for optimized hydrophobic packing against the target

protein, superior to the native valine/leucine residues.

Antimicrobial Peptides (AMPs)
Strategy: Incorporating

-Homoleucine into AMPs creates "mixed"

peptides. These peptides maintain the amphipathic helix required for disrupting bacterial
membranes but are resistant to host proteases, significantly increasing their therapeutic
index and serum half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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